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Executive Summary
Many cancer cells exhibit a metabolic shift known as the "Warburg effect," characterized by

increased glycolysis and a reliance on glutamine metabolism to fuel the tricarboxylic acid (TCA)

cycle. This "glutamine addiction" is primarily facilitated by the mitochondrial enzyme

Glutaminase C (GAC), making it a compelling target for anticancer therapies.[1][2] This

document provides a comprehensive technical overview of the discovery, mechanism of action,

and preclinical development of UPGL00004, a potent and selective allosteric inhibitor of GAC.

Developed by researchers at Cornell University and the University of Pittsburgh, UPGL00004
represents a promising preclinical candidate for targeting metabolic vulnerabilities in cancer.[1]

Discovery and Optimization
The discovery of UPGL00004 stemmed from a high-throughput screening (HTS) campaign

designed to identify novel scaffolds for GAC inhibition. This effort moved beyond the

prototypical, flexible BPTES (Bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide)

class of inhibitors.

The process began with the development of a robust, 384-well format fluorescence-based

assay.[3][4] This coupled enzyme assay uses glutamate dehydrogenase and diaphorase to link

GAC activity to the production of a fluorescent signal, enabling the rapid screening of large

compound libraries.[3][4] A screen of a ~30,000-compound library identified several initial hits.
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[4] Subsequent structure-activity relationship (SAR) studies on the most promising hits led to

the rational design and synthesis of the UPGL series of inhibitors.[3] This series was developed

with the goal of replacing the flexible linker in earlier inhibitors like BPTES and CB-839 with a

rigid heterocyclic core, aiming to improve physicochemical properties and potency by reducing

the entropic penalty upon binding.[2] UPGL00004 (designated 7c in original publications)

emerged from this optimization process as a lead candidate with superior potency and

metabolic stability compared to early leads.[5]

Mechanism of Action
The Role of GAC in Glutaminolysis
GAC is the gatekeeper enzyme in the glutaminolysis pathway, catalyzing the hydrolysis of

glutamine to glutamate.[6] Glutamate is then converted by glutamate dehydrogenase or other

transaminases into α-ketoglutarate, a key intermediate that enters the TCA cycle to support

cellular bioenergetics and biosynthesis.[7][8] By inhibiting GAC, UPGL00004 effectively cuts off

this critical metabolic lifeline for cancer cells.
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Figure 1. The Glutaminolysis Pathway and the inhibitory action of UPGL00004 on Glutaminase
C (GAC).
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UPGL00004 is a potent, non-competitive allosteric inhibitor of GAC.[9][10] X-ray

crystallography studies have confirmed that UPGL00004 binds to the same allosteric pocket at

the interface of the GAC tetramer as BPTES and the clinical candidate CB-839.[5][9] This

binding site is distinct from the active site and involves residues from the enzyme's "activation

loop."[5]

Structural analysis, including studies using serial room temperature crystallography, revealed

key differences that explain the superior potency of UPGL00004 compared to BPTES.[2][7]

UPGL00004 adopts a rigid, "cup-shaped" conformation upon binding, which allows for optimal

hydrogen bonding and hydrophobic interactions within the binding pocket.[7] In contrast, the

less potent BPTES can adopt a more flexible, extended conformation, leading to weaker

interactions.[2][7] By binding to this allosteric site, UPGL00004 stabilizes the GAC tetramer in

an inactive conformation, preventing catalysis.[10][11]
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Figure 2. Mechanism of allosteric inhibition of GAC by UPGL00004.
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UPGL00004 has demonstrated potent activity in biochemical, cellular, and in vivo preclinical

models.

In Vitro Potency and Binding Affinity
UPGL00004 potently inhibits recombinant GAC activity and shows strong binding affinity,

comparable to or exceeding other well-characterized inhibitors.

Parameter Value
Comparison
Compound

Comparison
Value

Reference

GAC Enzymatic

Inhibition (IC₅₀)
29 nM BPTES >300 nM [5][9]

CB-839 ~30 nM [5]

Direct Binding to

GAC (Kd)
27 nM CB-839 Similar Affinity [5]

Table 1: Biochemical potency and binding affinity of UPGL00004 against Glutaminase C

(GAC).

Cellular Activity
UPGL00004 effectively inhibits the proliferation of glutamine-dependent cancer cell lines,

particularly triple-negative breast cancer (TNBC) models.[5]

Cell Line Cancer Type IC₅₀ (Proliferation) Reference

MDA-MB-231
Triple-Negative Breast

Cancer
70 nM [6]

HS578T
Triple-Negative Breast

Cancer
129 nM [6]

Table 2: In vitro anti-proliferative activity of UPGL00004 in cancer cell lines.

In Vivo Efficacy
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The antitumor activity of UPGL00004 was evaluated in a patient-derived xenograft (PDX)

model of TNBC. While modest as a single agent, UPGL00004 showed dramatic synergy when

combined with the anti-VEGF antibody bevacizumab.[5]

Treatment Group Dosing Outcome Reference

Vehicle Control

(DMSO)
-

Progressive Tumor

Growth
[12]

UPGL00004
1 mg/kg, i.p., every

other day

Modest tumor growth

inhibition
[12]

Bevacizumab -
Moderate tumor

growth inhibition
[12]

UPGL00004 +

Bevacizumab

1 mg/kg, i.p., every

other day

Complete prevention

of tumor growth
[5][12]

Table 3: In vivo efficacy of UPGL00004 in a triple-negative breast cancer PDX model.

Key Experimental Protocols
High-Throughput Fluorescence-Based GAC Activity
Assay
This assay was foundational for the discovery of the UPGL00004 scaffold.[4]

Principle: A three-enzyme coupled reaction. GAC converts glutamine to glutamate.

Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, reducing

NAD+ to NADH. Finally, diaphorase uses NADH to convert the non-fluorescent resazurin into

the highly fluorescent resorufin.[3][4]

Protocol:

Reactions are performed in 384-well plates.

Recombinant human GAC (e.g., 50 nM) is incubated with test compounds (e.g., at 20 µM

for primary screen) in assay buffer.[5]
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The reaction is initiated by adding a substrate mixture containing glutamine, NAD+,

resazurin, GDH, and diaphorase.

Plates are incubated, and fluorescence (Ex/Em ~560/590 nm) is measured.

Inhibition is calculated relative to DMSO (0% inhibition) and no-enzyme (100% inhibition)

controls.

Cell Proliferation Assay
Principle: Measures the effect of the inhibitor on the growth of cancer cells over several days.

Protocol:

Cells (e.g., MDA-MB-231) are seeded in multi-well plates (e.g., 1 x 10⁴ cells/well in a 12-

well plate) and allowed to attach overnight.

Cells are treated with a dose range of UPGL00004 or vehicle control (DMSO).

Treatment is continued for 6 days, with media and compound refreshed every 48 hours.

At the end of the treatment period, cells are harvested (e.g., with trypsin) and counted

using a hemocytometer or automated cell counter.

IC₅₀ values are calculated from the dose-response curve.

Direct Inhibitor Binding Assay (Tryptophan
Fluorescence Quenching)

Principle: Provides a direct measure of compound binding to the enzyme. A tryptophan

residue (either native or engineered, e.g., F327W) near the allosteric binding site will

experience a change in its fluorescent properties upon inhibitor binding.[9]

Protocol:

A solution of purified GAC mutant (e.g., 100 nM GAC-F327W) is placed in a fluorometer.
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Tryptophan fluorescence is excited (~285-295 nm) and emission is monitored (~340 nm).

[2]

Increasing concentrations of the inhibitor (e.g., UPGL00004, CB-839, BPTES) are titrated

into the protein solution.[9]

The quenching of the fluorescence signal is recorded as a function of inhibitor

concentration.

Binding constants (Kd) are determined by fitting the resulting binding isotherm.

Discovery and Development Workflow
The logical progression from initial concept to preclinical candidate is outlined below.
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Figure 3. Experimental workflow for the discovery and preclinical development of UPGL00004.
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Conclusion and Future Directions
UPGL00004 is a potent, selective, and structurally novel allosteric inhibitor of Glutaminase C. It

was discovered through a systematic HTS campaign and refined via rational drug design to

possess superior potency and drug-like properties compared to earlier tool compounds. It

effectively inhibits cancer cell proliferation in vitro and demonstrates significant synergistic anti-

tumor efficacy in vivo when combined with anti-angiogenic therapy. The detailed biochemical,

structural, and preclinical data presented herein establish UPGL00004 as a valuable chemical

probe for studying cancer metabolism and a strong lead compound for the development of new

therapeutics targeting glutamine addiction in cancer. Further development will likely focus on

pharmacokinetic profiling, safety pharmacology, and evaluation in additional preclinical cancer

models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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